molecular formula C8H9N3O B3219246 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190316-76-7

6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B3219246
CAS No.: 1190316-76-7
M. Wt: 163.18 g/mol
InChI Key: UAMCJVOEXRSKHM-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1190316-76-7) is a high-value pyrrolopyridine derivative supplied for pharmaceutical and biological research. This compound belongs to the class of azaindoles, which are privileged scaffolds in medicinal chemistry due to their wide range of pharmacological properties . The molecular formula is C8H9N3O with a molecular weight of 163.18 g/mol . Pyrrolopyridine isomers are recognized for their significant research potential in developing therapeutic agents . The pyrrolo[3,2-b]pyridine core is of particular interest in early-stage drug discovery, with research indicating related derivatives exhibit promising biological activities, including potential antimicrobial properties against resistant bacterial strains . Furthermore, pyrrolopyridine-based compounds have found application in approved anticancer therapies and are being investigated against various biological targets, highlighting the strategic value of this chemical scaffold as a building block for developing novel therapeutic candidates . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material in accordance with safe laboratory practices and applicable regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMCJVOEXRSKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN2)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methoxy 1h Pyrrolo 3,2 B Pyridin 3 Amine and Analogues

De Novo Synthesis Strategies for the Pyrrolo[3,2-b]pyridine Core

The fundamental challenge in synthesizing 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine lies in the efficient construction of the fused pyrrolo[3,2-b]pyridine ring system, also known as 4-azaindole. Several classical indole (B1671886) syntheses have been adapted for this purpose, offering versatile pathways from variously substituted pyridine (B92270) precursors.

Cyclization Reactions to Form the Bicyclic System

The formation of the pyrrolo[3,2-b]pyridine core often relies on intramolecular cyclization reactions, where a pre-functionalized pyridine derivative is induced to form the fused pyrrole (B145914) ring. Key strategies include adaptations of well-established indole syntheses.

The Fischer indole synthesis represents a cornerstone approach. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be extended to pyridylhydrazones. For the synthesis of azaindoles, this method can be highly efficient, particularly when the starting pyridylhydrazine possesses an electron-donating group. acs.org The general mechanism proceeds through the formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone or aldehyde, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions to form the indole ring. wikipedia.orgbyjus.com

Another powerful method is the Leimgruber-Batcho indole synthesis , which has become a popular alternative to the Fischer synthesis. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene or its pyridine equivalent, followed by a reductive cyclization to yield the indole. wikipedia.orgyoutube.com This method is advantageous due to the commercial availability of many ortho-nitrotoluene precursors and the generally high yields achieved under mild conditions. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have been shown to accelerate the synthesis of indoles, azaindoles, and pyrroloquinolines. psu.edursc.org

The Larock indole synthesis offers a palladium-catalyzed approach to form the indole nucleus from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This heteroannulation reaction is known for its versatility and can be applied to the synthesis of 2,3-disubstituted indoles. ub.edu A key advantage is the potential for high regioselectivity, which is influenced by both steric and electronic factors of the alkyne substituents. ub.edu Nickel-catalyzed versions of the Larock-type heteroannulation have also been developed, providing a milder and more cost-effective alternative. rsc.org

Furthermore, free-radical cyclization presents another avenue for constructing fused pyrrole-pyridine systems. This approach can be used to synthesize a variety of polyheterocycles containing these ring systems. nih.gov

Table 1: Comparison of De Novo Synthesis Strategies for Pyrrolo[3,2-b]pyridine Core
Synthesis MethodStarting MaterialsKey Features
Fischer Indole Synthesis Substituted pyridylhydrazine, ketone/aldehydeAcid-catalyzed, classic method, efficient with electron-donating groups on pyridine. acs.orgwikipedia.orgbyjus.com
Leimgruber-Batcho Synthesis o-Nitropyridine with a methyl groupTwo-step process (enamine formation, reductive cyclization), high yields, mild conditions. wikipedia.orgyoutube.com
Larock Indole Synthesis o-Iodopyridineamine, alkynePalladium-catalyzed, versatile for substituted indoles, good regioselectivity. wikipedia.orgub.edu
Free-Radical Cyclization Appropriately substituted pyrrolylpyridinium saltsForms polycyclic heteroaromatics. nih.gov

Cascade and Domino Reaction Approaches

For instance, a cascade reaction involving the Fischer indole synthesis can be very efficient for the formation of 4- and 6-azaindoles, especially when accelerated by microwave irradiation. researchgate.net This approach allows for the rapid construction of the bicyclic system from simple starting materials.

Another example is the formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to furnish 6-azaindoles. rsc.org This method expands the diversity of accessible substituted azaindoles. Additionally, [3+2] cycloaddition reactions, such as the Van Leusen reaction using tosylmethyl isocyanides (TosMICs), provide a convenient route to polysubstituted pyrroles and can be adapted for the synthesis of the pyrrole moiety of the pyrrolopyridine system. nih.gov

Functionalization and Derivatization Routes

Once the pyrrolo[3,2-b]pyridine scaffold is established, the next critical phase is the introduction and manipulation of the required functional groups, namely the 6-methoxy and 3-amino moieties.

Introduction and Modification of the 6-Methoxy Moiety

The introduction of a methoxy (B1213986) group at the 6-position of the pyrrolo[3,2-b]pyridine ring can be achieved through several strategies. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 6-position of the pyridine ring.

For example, a process for producing 2,3-diamino-6-methoxypyridine (B1587572) involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860) in methanol. This demonstrates the feasibility of introducing a methoxy group onto a pre-functionalized pyridine ring which could be a precursor to the pyrrolo[3,2-b]pyridine system.

Alternatively, the methoxy group can be incorporated from the start by using a methoxy-substituted pyridine derivative as the precursor in a de novo synthesis strategy. For instance, the synthesis of 5-methoxy-4-azaindole has been achieved, which can serve as a building block for further functionalization. acs.org

Strategies for 3-Amino Group Introduction and Subsequent Derivatization

The introduction of an amino group at the 3-position of the pyrrolo[3,2-b]pyridine scaffold is a key step. This can be accomplished through several methods, often involving the reduction of a nitro group or the amination of a halogenated precursor.

One of the most common methods is the reduction of a 3-nitro-pyrrolo[3,2-b]pyridine derivative. The nitro group can be introduced onto the pyrrolopyridine ring via nitration, and subsequent reduction using various reagents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation can yield the desired 3-amino functionality.

Another powerful strategy is the direct amination of a 3-halo-pyrrolo[3,2-b]pyridine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for this purpose. These reactions allow for the formation of a C-N bond between the heterocyclic core and an amine. The synthesis of various N-substituted 3-amino-4-halopyridines has been reported, showcasing the utility of this approach. nih.gov

Furthermore, direct C-H amination techniques are emerging as a powerful tool for the regioselective introduction of amino groups, potentially offering a more direct route to the target compound.

Regioselective Functionalization of the Pyrrolopyridine Scaffold

The ability to selectively functionalize specific positions of the pyrrolo[3,2-b]pyridine ring is crucial for the synthesis of complex derivatives. The reactivity of the pyrrole and pyridine rings within the fused system dictates the site of electrophilic and nucleophilic attack.

The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. Therefore, reactions such as halogenation often occur preferentially at the 3-position of the pyrrolo[3,2-b]pyridine core. This regioselectivity can be exploited to introduce a handle for further functionalization, such as the introduction of the 3-amino group via a halogenated intermediate.

Conversely, the pyridine ring is more susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. This allows for the introduction of substituents at positions such as C6. The synthesis of various 6-substituted pyrrolo[2,3-d]pyrimidines, a related scaffold, has been achieved through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. nih.gov

Table 2: Functionalization and Derivatization Routes
Functional GroupPositionMethodReagents/Conditions
6-Methoxy 6Nucleophilic Aromatic SubstitutionSodium methoxide on a 6-halopyrrolopyridine precursor.
3-Amino 3Reduction of Nitro GroupSnCl2, Fe/AcOH, or catalytic hydrogenation on a 3-nitro-pyrrolopyridine.
3-Amino 3Buchwald-Hartwig AminationPd catalyst, amine on a 3-halo-pyrrolopyridine. nih.gov
Various Substituents MultipleRegioselective Halogenation/Cross-CouplingElectrophilic halogenation at C3, followed by Suzuki or other cross-coupling reactions.

Catalytic Transformations in Pyrrolo[3,2-b]pyridine Synthesis

The formation of the bicyclic pyrrolopyridine system is frequently accomplished through catalytic reactions that construct either the pyrrole or the pyridine ring onto a pre-existing partner ring. Transition metals, particularly palladium, play a pivotal role in these transformations, enabling the creation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrrolopyridine scaffolds. The Suzuki-Miyaura and Sonogashira reactions are prominent examples, utilized for their reliability and tolerance of a wide range of functional groups. wikipedia.orgacs.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an aryl or vinyl halide. In the context of pyrrolopyridine synthesis, this reaction is often used to introduce aryl or heteroaryl substituents onto the core structure. For instance, a 2-iodo-4-chloropyrrolopyridine intermediate can be selectively coupled with various arylboronic acids at the C-2 position. nih.gov The choice of catalyst and ligands is critical for achieving high yields and selectivity. Systems like Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate phosphine (B1218219) ligands are commonly employed. nih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and a copper co-catalyst. wikipedia.org This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations, such as cyclization reactions to complete the pyrrole ring. nih.govnbuv.gov.ua For example, a 5-bromo-6-chlorouracil can undergo a Sonogashira reaction with terminal alkynes, and the resulting alkynylated intermediate can then be cyclized to form a pyrrolopyrimidine, a related deazapurine core. nih.gov The reaction conditions are typically mild, often proceeding at room temperature with a base like triethylamine. wikipedia.orgorganic-chemistry.org

The table below summarizes representative conditions for these palladium-catalyzed reactions in the synthesis of related heterocyclic systems.

Reaction TypeSubstratesCatalyst SystemConditionsYieldReference
Suzuki-Miyaura4-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine + Phenylboronic acidPd₂(dba)₃, K₂CO₃1,4-dioxane:water, 100 °C, 30 minNot specified, successful coupling nih.gov
Suzuki-Miyaura4-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine + 4-Methoxyphenylboronic acidPd(PPh₃)₄Not specified, 100 °C, 30 minNot specified, successful coupling nih.gov
Sonogashira5,6-Dichloropyrazine-2,3-dicarbonitrile + PhenylacetylenePd(PPh₃)₄, CuI, Et₃NDMF, 80 °C, 10 hGood yields researchgate.net
Sonogashira5-Bromo-6-chloro-1,3-dimethyluracil + 3-TolylacetyleneNot specifiedNot specifiedNearly quantitative nih.gov
Sonogashira6-Bromo-3-fluoro-2-cyanopyridine + Functionalized alkynesPd(PPh₃)₄, CuITHF/Et₃N, Room Temp, 16 h85-93% soton.ac.uk

Other Transition Metal Catalyzed Reactions

While palladium is the most common catalyst, other transition metals such as gold, rhodium, and zinc also enable unique and efficient transformations for constructing pyrrole and pyridine-based heterocycles. nih.govorganic-chemistry.org

Gold Catalysis: Gold catalysts, particularly AuCl₃, have been shown to be effective in mediating the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides. nih.gov This reaction proceeds via a 6-exo-dig cyclization process to form pyrrolo[2,3-c]pyridinone and pyrrolo[3,2-c]pyridinone structures. The reaction is highly dependent on the substrate and solvent, leading to a mixture of isomers. nih.gov

Rhodium and Zinc Catalysis: Rhodium and zinc catalysts have been utilized for the synthesis of substituted pyrroles from dienyl azides. organic-chemistry.org Catalysts like ZnI₂ or Rh₂(O₂CC₃F₇)₄ facilitate the conversion at room temperature, offering a mild pathway for pyrrole formation. Zinc iodide is noted as a cheaper yet equally effective alternative to rhodium catalysts. organic-chemistry.org

Copper Catalysis: Copper is frequently used as a co-catalyst in Sonogashira reactions. wikipedia.org However, it can also be used as the primary catalyst in certain C-N bond-forming reactions, although these methods can be limited in scope compared to palladium-catalyzed systems. nih.gov

The following table highlights examples of other transition metal-catalyzed reactions used in the synthesis of related heterocyclic cores.

Metal CatalystReaction TypeSubstratesConditionsProduct TypeReference
Gold (AuCl₃)Intramolecular HydroarylationN-propargyl-pyrrole-2-carboxamidesVarious solvents (e.g., Toluene, DCE)Pyrrolo[2,3-c]pyridinones and Pyrrolo[3,2-c]pyridinones nih.gov
Zinc (ZnI₂)Cyclization of Dienyl AzidesDienyl azidesRoom temperature2,5-Disubstituted and 2,4,5-Trisubstituted pyrroles organic-chemistry.org
Rhodium (Rh₂(O₂CC₃F₇)₄)Cyclization of Dienyl AzidesDienyl azidesRoom temperature2,5-Disubstituted and 2,4,5-Trisubstituted pyrroles organic-chemistry.org

Protecting Group Chemistry in Complex Pyrrolopyridine Syntheses

In multi-step syntheses of complex molecules like substituted pyrrolopyridines, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. nih.govmdpi.com The pyrrole N-H is acidic and nucleophilic, often requiring protection to ensure the success of subsequent reactions, particularly metal-catalyzed cross-couplings and reactions involving strong bases.

A commonly used protecting group for the pyrrole nitrogen is the trimethylsilylethoxymethyl (SEM) group. nih.govmdpi.com The SEM group is introduced to protect the N-H of the pyrrole ring, rendering it inert to the conditions of Suzuki or Buchwald-Hartwig amination reactions. For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines relies on an SEM-protected 2-iodo-4-chloropyrrolopyridine intermediate to achieve a chemoselective Suzuki coupling at the C-2 position, followed by a Buchwald-Hartwig amination at C-4. nih.gov

The choice of protecting group is critical, as its removal (deprotection) must be achievable without affecting other functionalities in the molecule. The SEM group, for instance, can be challenging to remove, sometimes leading to the formation of side products. nih.gov Similarly, protecting other reactive groups, such as a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether, may be necessary to prevent interference with palladium-catalyzed amination reactions. nih.gov The presence of an unprotected acidic proton, like that of a hydroxyl group, can significantly lower the conversion rate in such reactions. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of pyrrolopyridines requires careful optimization of reaction conditions. Key parameters that are systematically varied include the choice of catalyst, ligand, base, solvent, and reaction temperature. researchgate.netresearchgate.net

For palladium-catalyzed cross-coupling reactions, the ligand bound to the palladium center has a profound impact on the reaction's efficiency. In the amination of chloro-pyrrolopyridines, various phosphine-based ligands such as RuPhos, XantPhos, and tri(o-tolyl)-phosphine have been screened to identify the most effective system. nih.gov For instance, in a palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines, RuPhos and BrettPhos-derived precatalysts were found to be superior for reactions with secondary and primary amines, respectively. nih.gov

The choice of base and solvent is also crucial. A study on the Sonogashira coupling of 5,6-dichloropyrazine-2,3-dicarbonitrile showed that while the reaction proceeded with Pd(PPh₃)₄/CuI in DMF with Et₃N as the base at 80 °C, lowering the temperature to 50 °C caused the yield to drop significantly. researchgate.net This demonstrates the sensitivity of the catalytic cycle to thermal conditions. Microwave-assisted synthesis has also been explored as a method to dramatically reduce reaction times compared to conventional heating. researchgate.net

The following table illustrates an example of reaction condition optimization.

Optimization of a Model Three-Component Reaction for Pyridine Synthesis researchgate.net
EntrySolventTemperatureYield (%)
1Ethanol (B145695)Room TemperatureTrace
2MethanolRoom TemperatureTrace
3AcetonitrileRoom TemperatureTrace
4THFRoom TemperatureTrace
5DMFRoom TemperatureTrace
6EthanolReflux58
7MethanolReflux47
8AcetonitrileReflux65
9THFReflux51
10DMFReflux80

Chemical Reactivity and Derivatization Studies of 6 Methoxy 1h Pyrrolo 3,2 B Pyridin 3 Amine

Reactivity of the Exocyclic Amine Group

The exocyclic primary amine at the C3 position of the pyrrolo[3,2-b]pyridine core is a versatile functional group, readily participating in a variety of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing access to a wide array of derivatives.

Amination Reactions and Derivatives

The primary amine of 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine can undergo various amination reactions. One notable example is its condensation with aldehydes to form Schiff bases (imines). For instance, the reaction of a structurally similar compound, 6-methoxypyridin-3-amine, with pyrrole-2-carbaldehyde in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid yields the corresponding N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. jocpr.com This type of reaction highlights the amine's capacity to act as a nucleophile in condensation reactions.

Reductive amination represents another powerful strategy to generate substituted amine derivatives. nih.gov This two-step process typically involves the initial formation of an imine or iminium ion by reacting the primary amine with a ketone or aldehyde, followed by in-situ reduction using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.

Amide and Urea (B33335) Formation

The nucleophilic character of the exocyclic amine facilitates its reaction with carboxylic acid derivatives to form amides and with isocyanates or their synthetic equivalents to produce ureas. These functional groups are prevalent in many biologically active molecules.

Amide bond formation is a cornerstone of medicinal chemistry. rsc.org The reaction of this compound with an activated carboxylic acid, such as an acyl chloride or an acid anhydride, or through the use of coupling reagents, would be expected to proceed readily. Common coupling agents used for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The synthesis of urea derivatives from primary amines is also a well-established transformation. mdpi.com A common method involves the reaction of the amine with an isocyanate. Isocyanates can be generated in situ from primary amides via a Hofmann rearrangement, for example, using reagents like phenyliodine diacetate. quimicaorganica.org Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole, can be used to generate an isocyanate or a reactive carbamoyl (B1232498) intermediate from the amine, which then reacts with another amine to form the urea. mdpi.combldpharm.com For instance, the synthesis of unsymmetrical ureas can be achieved by reacting a primary amine with triphosgene to form an isocyanate intermediate, which is then treated with a second, different amine. bldpharm.com

Ring-Nitrogen Functionalization

The 1H-pyrrolo[3,2-b]pyridine scaffold contains two nitrogen atoms within the ring system: one in the pyridine (B92270) ring and one in the pyrrole (B145914) ring. The pyrrole nitrogen, in particular, is amenable to functionalization, which can significantly influence the molecule's properties.

N-Alkylation and N-Acylation Strategies

N-alkylation of the pyrrole nitrogen is a common strategy to introduce diverse substituents. This can be achieved under basic conditions by deprotonating the pyrrole nitrogen with a base such as sodium hydride (NaH), followed by the addition of an alkyl halide. nih.gov Acid-catalyzed N-alkylation methods have also been developed for similar heterocyclic systems like pyrazoles, using trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst, which can be an alternative to base-mediated alkylations. nih.gov

N-acylation of the pyrrole nitrogen can be accomplished by treating the pyrrole with an acylating agent like an acyl chloride or anhydride, often in the presence of a base. nih.gov This modification introduces an electron-withdrawing group onto the pyrrole ring, which can influence the reactivity of the heterocyclic system.

Protecting Group Considerations at Pyrrole Nitrogen

In multi-step syntheses, it is often necessary to protect the pyrrole nitrogen to prevent unwanted side reactions. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. Commonly used protecting groups for pyrroles include sulfonyl groups (e.g., tosyl or benzenesulfonyl) and carbamates (e.g., tert-butyloxycarbonyl, Boc). jocpr.com

A particularly useful protecting group for pyrrole nitrogens in complex syntheses is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. uoanbar.edu.iq The SEM group is stable to a variety of reaction conditions, including those used in cross-coupling reactions, and can be removed under specific conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or strong acid. The use of protecting groups like SEM has been crucial in the synthesis of complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where it was essential for the success of subsequent Buchwald-Hartwig amination reactions. uoanbar.edu.iq

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Pyrrole Rings

The fused aromatic system of 6-methoxy-1H-pyrrolo[3,2-b]pyridine exhibits a complex reactivity pattern towards electrophilic and nucleophilic aromatic substitution, influenced by the interplay of the two heterocyclic rings and the substituents.

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. bldpharm.comaklectures.com Electrophilic attack on an unsubstituted pyridine ring typically occurs at the 3-position, as this avoids the formation of a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. bldpharm.comntu.edu.sg However, the presence of the electron-donating methoxy (B1213986) group at the 6-position and the fused pyrrole ring significantly influences the regioselectivity of EAS reactions. The methoxy group is an activating group and directs electrophiles to the ortho and para positions. In the context of the 6-methoxy-1H-pyrrolo[3,2-b]pyridine ring system, this would activate the C5 and C7 positions of the pyridine ring.

Conversely, the pyrrole ring is electron-rich and generally undergoes EAS preferentially at the C2 or C3 positions. The presence of the methoxy group on the fused pyridine ring can further enhance the electron density of the pyrrole ring, potentially facilitating substitution. For instance, in 6-methoxyindoles, a related heterocyclic system, the methoxy group activates the nucleus to the extent that direct substitution at the 2-position of the indole (B1671886) ring becomes a competitive process. stackexchange.com

Nucleophilic aromatic substitution (SNAr) is favored on electron-deficient aromatic rings, particularly those bearing a good leaving group (e.g., a halide) at a position activated by an electron-withdrawing group. uoanbar.edu.iq In pyridines, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are activated towards nucleophilic attack because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comyoutube.com Therefore, if a suitable leaving group were present on the pyridine ring of 6-methoxy-1H-pyrrolo[3,2-b]pyridine, for example at the C2, C4, or C7 positions, SNAr reactions would be feasible. The reactivity of halopyridines in SNAr reactions is well-documented, with 2- and 4-halopyridines being significantly more reactive than their 3-halo counterparts. youtube.com For example, 2-chloropyridines can react with amines under heating to yield the corresponding aminopyridines.

Oxidative and Reductive Transformations of the Core Structure

The pyrrolo[3,2-b]pyridine core is susceptible to various oxidative and reductive transformations, which can be strategically employed to introduce functional groups or modify the electronic properties of the molecule.

During synthetic procedures involving palladium-catalyzed amination reactions on related pyrrolo[2,3-b]pyridine systems, reduction at the C4 position has been observed as a side reaction. nih.govntnu.no For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a reduction at C4 leading to a minor product was noted. nih.govntnu.no This suggests that under certain catalytic conditions, the pyridine ring of the pyrrolopyridine scaffold can undergo reduction.

Conversely, oxidative addition of palladium complexes has been shown to occur preferentially at the C2 position over the C4 position in some 2-iodo-4-chloro-pyrrolopyridine intermediates. nih.gov This highlights the differential reactivity of the positions on the pyrrolopyridine ring system, which can be exploited for selective functionalization.

In some cases, the release of formaldehyde (B43269) during deprotection steps of related SEM-protected pyrrolopyridines can lead to the formation of interesting side products, including a tricyclic eight-membered 7-azaindole (B17877). nih.govntnu.no This indicates that the core structure can undergo intramolecular cyclization reactions under specific conditions.

Synthesis of Pyrrolo[3,2-b]pyridine Analogues with Varied Substitution Patterns

The synthesis of analogues of this compound with varied substitution patterns is crucial for structure-activity relationship (SAR) studies. Common synthetic strategies involve cross-coupling reactions to introduce substituents at various positions of the pyrrolopyridine core.

A prevalent method for introducing aryl groups is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com For example, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine can be reacted with various substituted phenylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ to yield a library of 6-aryl substituted analogues. nih.gov Similarly, this reaction has been effectively used to introduce aryl moieties at the C2 position of 2-iodo-4-chloropyrrolopyridine intermediates. nih.govntnu.no

The Buchwald-Hartwig amination is another powerful tool for introducing amino groups at different positions of the pyrrolopyridine scaffold. nih.govmdpi.com This reaction has been successfully employed for the amination of the C4 position of advanced chloropyrrolopyridine intermediates using a palladium catalyst and a suitable ligand like RuPhos. nih.gov

The following table summarizes the synthesis of various substituted pyrrolopyridine analogues using these cross-coupling methods:

Starting MaterialReagentCatalyst/ConditionsProductYieldReference
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinem-tolylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, microwave, 125 °C6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94% nih.gov
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine3-methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, microwave, 125 °C6-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine61% nih.gov
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinepyridin-3-ylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, microwave, 125 °C6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55% nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineNot specified nih.gov
4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineSecondary aminePd(OAc)₂, RuPhosAminated product74% nih.gov
N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineBenzylamineNot specifiedN-methyl-N-((6-((3-methylbenzyl)amino)pyridin-3-yl)methyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine54% mdpi.com

Furthermore, one-pot, scalable, and metal-free syntheses of substituted 6-azaindoles (pyrrolo[2,3-c]pyridines) have been developed, for instance, from 3-amino-4-methylpyridines and trifluoroacetic anhydride. chemrxiv.org

Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃) groups, generally increase the electron density of the aromatic system. nih.gov This can enhance the reactivity towards electrophiles and influence the binding affinity of the molecule to biological targets. nih.gov For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of EDGs on the para-position of a B-ring phenyl moiety led to an increase in antiproliferative activities. nih.gov However, in other contexts, substrates bearing electron-donating groups have shown reduced reactivity in catalytic reactions, likely due to a diminished efficiency of oxidative addition of the catalyst. acs.org

Electron-withdrawing groups (EWGs) , such as trifluoromethyl (-CF₃) and cyano (-CN) groups, decrease the electron density of the ring. frontiersin.org This generally makes the system less reactive towards electrophilic attack but can be advantageous for certain biological activities or for directing the regioselectivity of reactions. frontiersin.org In the context of CO₂ reduction catalysts, electron-withdrawing substituents on bipyridine ligands shift the reduction potentials to more positive values. frontiersin.org Similarly, aryl chlorides bearing electron-withdrawing carbonyl groups have demonstrated excellent reactivity in nickel-catalyzed deuteration reactions. acs.org

The following table provides examples of how different substituents affect the properties and reactivity of related heterocyclic systems:

Substituent TypeExampleEffect on Electronic PropertiesImpact on Reactivity/ActivityReference
Electron-Donating-OCH₃, -CH₃Increases electron densityCan increase antiproliferative activity nih.gov
Electron-Donating-N(Me)₂Strong +M effect, increases electron density on metalShifts reduction potentials to more negative values frontiersin.org
Electron-Withdrawing-CF₃, -CNDecreases electron densityShifts reduction potentials to more positive values, can inhibit catalytic activity frontiersin.org
Electron-Withdrawing-COMe, -COOMeDecreases electron densityCan enhance reactivity in certain catalytic cycles acs.org

A Hammett correlation study on a nickel-catalyzed dechlorination-deuteration reaction of substituted aryl chlorides provided a quantitative measure of these electronic effects. acs.org

Restricting the conformational flexibility of a molecule by incorporating rigid structural elements can be a powerful strategy in drug design to enhance binding affinity and selectivity. For the pyrrolo[3,2-b]pyridine scaffold, this can be achieved by introducing cyclic structures or bulky groups that limit the rotation of single bonds.

One approach is to use the pyrrolopyridine scaffold itself as a rigid core to mimic the bioactive conformation of more flexible molecules. For example, a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to replace the cis-olefin bonds of combretastatin (B1194345) A-4 (CA-4), a potent tubulin polymerization inhibitor. nih.gov This "configuration-constrained strategy" resulted in a series of compounds with significant antiproliferative activity, demonstrating that locking the bioactive conformation can be an effective design principle. nih.gov

Another strategy involves the introduction of substituents that sterically hinder free rotation. For instance, in the development of inhibitors for NADPH oxidase 2, various substituted indolinyl-pyrrolopyridine derivatives have been synthesized. mdpi.comnih.gov While not explicitly focused on conformational restriction in the provided abstracts, the bulky nature of the indolinyl and sulfonamide groups likely imposes significant conformational constraints on the final molecule.

The synthesis of these conformationally restricted analogues often relies on the same cross-coupling methodologies described previously, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to build up the complex molecular architecture. mdpi.comrsc.org The choice of building blocks and the synthetic route are critical in achieving the desired three-dimensional structure. nih.govntnu.no

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework and identify the connectivity between different parts of the molecule.

While specific, complete, and published experimental NMR data for 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is not widely available in the surveyed literature, the expected chemical shifts can be predicted based on the distinct electronic environments of its constituent atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and pyrrole (B145914) rings, the methoxy (B1213986) group, and the amine group. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their coupling patterns revealing their positions relative to each other. The methoxy protons would present as a sharp singlet around 3.8-4.0 ppm, and the amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbon atoms of the aromatic rings are expected in the 95-160 ppm range, with the carbon attached to the methoxy group appearing significantly downfield. The methoxy carbon itself would resonate around 55-60 ppm.

¹⁵N NMR and 2D NMR: Advanced techniques such as ¹⁵N NMR could provide direct information about the nitrogen environments in the pyrrole and pyridine rings and the amine group. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecular structure. semanticscholar.orgmdpi.com For instance, an HMBC experiment would show correlations between the methoxy protons and the C6 carbon of the pyridine ring, confirming the position of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrrole-NH Broad, variable N/A
Amine-NH₂ Broad, variable N/A
Aromatic-CH 6.5 - 8.0 95 - 150
Methoxy-CH₃ ~3.9 ~55
Aromatic C-O N/A 155 - 165
Aromatic C-N N/A 130 - 155

The compound this compound can theoretically exist in different tautomeric forms due to the mobility of a proton. The primary equilibrium is the amino-imino tautomerism involving the exocyclic amine group and the pyrrole ring nitrogen.

The two principal tautomers are:

Amino form: this compound

Imino form: 6-methoxy-2H-pyrrolo[3,2-b]pyridin-3(1H)-imine

Spectroscopic analysis, particularly NMR, in different solvents can help determine the predominant tautomer in solution. Generally, for 3-amino-azaindole systems, the amino form is significantly more stable and is the major species observed under typical conditions. Studies on related pyridazine (B1198779) systems have also utilized spectroscopic methods to confirm the predominance of one tautomeric form over another. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₈H₉N₃O), HRMS would verify its composition by matching the experimental mass to the calculated theoretical mass with a high degree of precision. semanticscholar.org

The analysis is typically performed on the protonated molecule, [M+H]⁺. Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), would reveal characteristic bond-breaking patterns, providing further structural confirmation. Expected fragmentation could include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of ammonia (B1221849) (NH₃).

Table 2: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₈H₉N₃O
Monoisotopic Mass 163.0746 g/mol
Theoretical m/z [M+H]⁺ 164.0818

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features. semanticscholar.org

Table 3: Expected FTIR Absorption Bands for Key Functional Groups

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amine & Pyrrole) Stretching 3200 - 3500 (often broad)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Methoxy) Stretching 2850 - 2960
C=N / C=C (Aromatic Rings) Stretching 1500 - 1650
C-O (Aryl Ether) Stretching 1200 - 1275 (asymmetric)

The presence of a strong, broad band in the 3200-3500 cm⁻¹ region would be indicative of the N-H stretches of the amine and pyrrole groups. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ fingerprint region, while the characteristic aryl-O-CH₃ ether stretch would be found around 1250 cm⁻¹. researchgate.net

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima corresponding to π-π* transitions within its conjugated aromatic pyrrolopyridine system. The presence of the methoxy and amino groups as auxochromes would influence the position and intensity of these absorption bands. While specific experimental data for this compound is not detailed in the available literature, related Schiff base derivatives of 6-methoxypyridin-3-amine have been studied, showing distinct UV-Visible spectra that are used to characterize their electronic properties. semanticscholar.orgnih.gov

Computational and Theoretical Chemistry of 6 Methoxy 1h Pyrrolo 3,2 B Pyridin 3 Amine

Quantum Mechanical Studies (e.g., DFT)

Density Functional Theory (DFT) has become a important tool in the computational study of molecular systems, offering a balance between accuracy and computational cost. For 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine, DFT calculations can elucidate its fundamental electronic properties and reactivity patterns. While specific DFT studies on this exact molecule are not abundant in public literature, extensive research on analogous pyrrolopyridine and similar heterocyclic systems allows for a detailed projection of its expected computational profile. researchgate.netnih.govnih.gov

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolo[3,2-b]pyridine ring system and the amino group, which are strong electron-donating moieties. The LUMO, conversely, is likely distributed over the pyridine (B92270) ring, which has electron-accepting characteristics. The methoxy (B1213986) group, being an electron-donating group, would also influence the electron density distribution.

Table 1: Predicted Frontier Orbital Energies and Related Parameters for this compound

ParameterPredicted Value (eV)Significance
EHOMO-5.5 to -6.0Electron-donating capability
ELUMO-1.0 to -1.5Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.0 to 5.0Chemical reactivity and stability
Note: These values are illustrative and based on typical DFT calculation results for similar heterocyclic compounds.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP maps color-code the electrostatic potential onto the molecular surface.

For this compound, the MEP surface is expected to show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyridine and pyrrole (B145914) rings, as well as the oxygen atom of the methoxy group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) is anticipated around the hydrogen atoms of the amino group and the pyrrole ring, highlighting sites for potential nucleophilic interaction.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors, derived from the changes in energy with respect to the number of electrons, offer a more quantitative measure of reactivity than simple orbital analysis. semanticscholar.orgmdpi.com

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value (eV)Interpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 - 2.5Indicates a moderately soft molecule, suggesting higher reactivity.
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.25 to -3.75Reflects the molecule's tendency to donate electrons.
Electronegativity (χ)3.25 to 3.75Shows its overall ability to attract electrons.
Electrophilicity Index (ω)μ2 / (2η)2.1 - 3.0Classifies the molecule as a moderate electrophile.
Note: These values are illustrative and derived from the predicted HOMO/LUMO energies.

Local Reactivity Descriptors: Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen and carbon atoms of the heterocyclic rings are expected to be the primary reactive centers. nih.gov

Conformational Analysis and Tautomeric Equilibrium Modeling

The flexibility of the methoxy and amino groups in this compound suggests the possibility of different conformations. Computational modeling can be employed to determine the most stable conformers by calculating their relative energies. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure.

Furthermore, the pyrrolo[3,2-b]pyridine scaffold can exhibit tautomerism, particularly involving the hydrogen atom on the pyrrole nitrogen. Theoretical calculations can predict the relative stabilities of different tautomers in various environments (gas phase and in solution), providing insight into the predominant form of the molecule under different conditions.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvation Effects

By simulating the molecule in a box of solvent (e.g., water), researchers can understand how solvation affects its structure and dynamics. This is particularly important for predicting its behavior in biological systems. MD simulations can also be used to explore the stability of potential complexes with biological targets, such as proteins or nucleic acids. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. nih.govjournalagent.comrsc.org

Comparing these predicted spectra with experimental data can help to confirm the structure of a synthesized compound and provide a more detailed understanding of its electronic and vibrational properties. For example, a study on a related pyrazolo[3,4-b]pyridine derivative showed a high correlation between theoretically determined and experimental 1H and 13C chemical shift values and vibrational wavenumbers. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry offers a powerful lens to understand the intricate details of chemical reactions at a molecular level. For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring potential reaction pathways, identifying transition states, and predicting reaction outcomes. These theoretical investigations are fundamental to optimizing synthetic routes and understanding the compound's stability and reactivity.

Research into related heterocyclic systems provides a framework for the types of theoretical analyses that can be applied. For instance, studies on the Schiff base N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, which shares a similar methoxypyridine amine moiety, have utilized conceptual DFT to calculate global reactivity descriptors. mdpi.comnih.gov These descriptors, such as chemical potential, hardness, and electrophilicity, are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other reagents.

In the context of this compound, theoretical calculations can elucidate the mechanisms of its synthesis. For example, the final steps in the synthesis of related pyrrolopyridines often involve cyclization or substitution reactions. nih.govnih.gov Computational modeling can map the potential energy surface of these reactions, identifying the most energetically favorable pathway. This includes locating the transition state structures and calculating the activation energies, which are critical for understanding reaction kinetics.

Furthermore, theoretical studies can predict the regioselectivity of reactions involving the pyrrolopyridine core. The electron density distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, can highlight the most nucleophilic or electrophilic sites within the molecule. This information is crucial for predicting the outcome of reactions such as electrophilic aromatic substitution or N-alkylation. For instance, the amine group at the 3-position and the nitrogen atom in the pyrrole ring are expected to be key sites for chemical modification.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in drug discovery and materials science to predict the biological activity or properties of chemical compounds based on their molecular structures. For this compound and its derivatives, QSAR and QSPR studies can accelerate the identification of potent and selective analogs for a specific biological target.

The development of a QSAR model typically involves a series of steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While specific QSAR studies on this compound are not yet prevalent in the literature, the methodologies are well-established for other heterocyclic scaffolds. For example, 3D-QSAR studies on other classes of compounds have successfully identified favorable and unfavorable regions for biological activity, guiding the design of new, more potent molecules. researchgate.net

A hypothetical QSAR study on a series of this compound analogs could explore the effect of substituents at various positions on the pyrrolopyridine ring. The table below illustrates the type of data that would be used in such a study.

Compound IDR1 SubstituentR2 SubstituentMolecular Weight ( g/mol )LogPBiological Activity (IC50, µM)
1 HH177.191.510.2
2 ClH211.642.25.8
3 FH195.181.77.1
4 HCH3191.221.98.5
5 HOCH3207.221.69.3

Similarly, QSPR models can be developed to predict various physicochemical properties of these compounds, such as solubility, melting point, and chromatographic retention times. These models are invaluable in the early stages of drug development for assessing the "drug-likeness" of potential candidates.

Mechanistic Investigations of Biological Activities of Pyrrolo 3,2 B Pyridine Derivatives

Interaction with Specific Molecular Targets

The biological effects of pyrrolo[3,2-b]pyridine derivatives are often initiated by their direct interaction with specific biomolecules, such as enzymes and receptors. Understanding these interactions is fundamental to explaining their therapeutic potential.

A primary mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases, a large family of enzymes that play crucial roles in cell signaling. nih.gov These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to substrate proteins.

The 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of the core compound, has been identified as a potent hinge-binder for Fibroblast Growth Factor Receptors (FGFRs). nih.gov X-ray crystallography has shown that the pyrrolopyridine ring can form critical hydrogen bonds with the backbone of amino acids in the hinge region of the kinase domain, such as E562 and A564 in FGFR1. nih.gov Furthermore, substituents on the pyrrolopyridine core play a significant role. For instance, a methoxyphenyl group can occupy a nearby hydrophobic pocket within the ATP-binding site, with the methoxy (B1213986) group itself forming a strong hydrogen bond with the side chain of a key residue like D641, thereby enhancing inhibitory potency. nih.gov

Derivatives like pyrrolo[3,2-b]quinoxalines have been characterized as type II kinase inhibitors. These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. nih.gov This mode of inhibition can offer greater selectivity compared to type I inhibitors that bind to the active conformation. nih.gov

Selectivity profiling across the kinome is crucial for developing targeted therapies. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as highly selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), demonstrating subnanomolar enzymatic inhibition and excellent selectivity against other kinases in the same family. nih.gov The 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) scaffold is notably present in FDA-approved kinase inhibitors such as Pexidartinib, a CSF1R inhibitor. nih.govntnu.no

Table 1: Kinase Inhibition by Pyrrolopyridine Derivatives

Derivative Class Target Kinase(s) Inhibition Mechanism Key Interactions
1H-Pyrrolo[2,3-b]pyridines FGFR1, FGFR2, FGFR3 ATP-competitive Hydrogen bonds with hinge region (E562, A564); methoxy group interaction with D641. nih.gov
Pyrrolo[3,2-b]quinoxalines EphB4, others Type II, ATP-competitive Binds to inactive DFG-out conformation, occupies ATP binding site. nih.gov
Pyrrolo[3,2-c]pyridines FMS Kinase Not specified Potent inhibition with IC50 values in the nanomolar range. nih.gov
Pyrrolo[2,3-d]pyrimidines CSF1R ATP-competitive Highly selective, subnanomolar enzymatic inhibition. nih.gov

Beyond kinases, pyrrolopyridine derivatives interact with other critical cellular targets. Molecular docking and modeling studies are instrumental in predicting and analyzing these binding modes. For example, docking studies of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives with the c-Met kinase have been used to understand their active conformations and the molecular features that contribute to high inhibitory activity. nih.gov

In the context of anticancer activity, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization. nih.govsemanticscholar.org Molecular modeling suggests these compounds bind to the colchicine-binding site on tubulin. The interaction is stabilized by hydrogen bonds with key residues such as Thrα179 and Asnβ349, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.org

Modulation of Cellular Signaling Pathways (e.g., PI3K-Akt, RAS-MEK-ERK)

By inhibiting key molecular targets like kinases, pyrrolo[3,2-b]pyridine derivatives can profoundly modulate major intracellular signaling pathways that control cell fate. The PI3K-Akt and RAS-MEK-ERK pathways are two of the most critical cascades in cell growth, proliferation, and survival, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov

The inhibition of receptor tyrosine kinases like FGFR by pyrrolopyridine derivatives directly impacts downstream signaling. Activated FGFRs typically trigger both the RAS-MEK-ERK and the PI3K-Akt pathways. nih.gov Therefore, by blocking the initial activation of the receptor, these compounds can effectively shut down these pro-survival signals. The PI3K/Akt pathway, in particular, is a central regulator of cellular processes, and its inhibition is a key therapeutic strategy. nih.gov For example, a benzo nih.govnih.govoxepino[3,2-b] pyridine (B92270) derivative has been shown to downregulate the PI3K/Akt pathway, contributing to its anticancer effects. mdpi.com

Mechanistic Basis of Anti-infective Properties (e.g., antimicrobial, antiviral at molecular level)

Pyrrolopyridine derivatives have also demonstrated significant potential as anti-infective agents. nih.govresearchgate.net A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent antibacterial agents effective against E. coli. nih.govproquest.comscilit.com Mechanistic studies using a double-reporter system indicated that the antibacterial action involves the blockage of protein synthesis. nih.govproquest.com The observed low signal from a specific reporter gene (Katushka2S) without the induction of the bacterial SOS response is consistent with the inhibition of the ribosome, a key component of the translation machinery. nih.govproquest.comscilit.com This mode of action is attractive as it may be effective against strains resistant to other classes of antibiotics. nih.gov

In Vitro Cellular Assays for Investigating Molecular Responses (e.g., cell proliferation, apoptosis, migration, chemotaxis in cell lines)

The molecular interactions and pathway modulations of pyrrolo[3,2-b]pyridine derivatives translate into measurable responses at the cellular level. A wide range of in vitro assays are used to quantify these effects.

Cell Proliferation and Apoptosis: A 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.govrsc.org Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7. nih.govsemanticscholar.org The most active of these compounds, 10t, was found to cause cell cycle arrest in the G2/M phase and trigger apoptosis. nih.govsemanticscholar.org Another spiro-pyridine derivative was also shown to promote apoptosis in Caco-2 colon cancer cells. nih.gov

Migration and Chemotaxis: The metastatic potential of cancer cells is linked to their ability to migrate. Compound 4h significantly inhibited the migration and invasion of 4T1 cells. nih.gov In the context of inflammation, a pyrrolo[3,4-c]pyridine derivative was found to inhibit the MCP-1 induced chemotaxis of THP-1 monocytic cells, suggesting anti-inflammatory potential. nih.gov

Table 2: Cellular Responses to Pyrrolopyridine Derivatives in Vitro

Derivative/Compound Cell Line(s) Cellular Effect Assays Used
Compound 4h (1H-pyrrolo[2,3-b]pyridine) 4T1 (Breast Cancer) Inhibition of proliferation, migration, and invasion; induction of apoptosis. nih.govrsc.org Proliferation assays, apoptosis assays, migration/invasion assays.
Compound 10t (1H-pyrrolo[3,2-c]pyridine) HeLa, SGC-7901, MCF-7 Antiproliferative activity, G2/M cell cycle arrest, induction of apoptosis. nih.govsemanticscholar.org IC50 determination, cell cycle analysis, apoptosis analysis.
Pyrrolo[3,4-c]pyridine derivative THP-1 (Monocytic) Inhibition of chemotaxis. nih.gov Chemotaxis assay.

Structure-Activity Relationship (SAR) Studies on Pyrrolo[3,2-b]pyridin-3-amines

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For pyrrolopyridine derivatives, SAR has provided valuable insights into the chemical features required for specific biological activities.

In the development of FGFR inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, it was discovered that introducing a group at the 5-position capable of forming a hydrogen bond with the glycine (B1666218) residue G485 could significantly enhance activity. nih.gov For 1H-pyrrolo[3,2-c]pyridine derivatives acting as tubulin inhibitors, SAR analysis revealed that the combination of a 3,4,5-trimethoxyphenyl moiety as the A-ring and an indolyl group as the B-ring resulted in the most potent antiproliferative effects. nih.govsemanticscholar.org

Conversely, SAR can also reveal features that are detrimental to activity. During the development of CSF1R inhibitors, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized as a bioisostere of a more potent pyrrolopyrimidine parent compound. The resulting azaindole proved to be 20-fold less potent, demonstrating the critical importance of the nitrogen atom at the N-3 position of the pyrrolopyrimidine scaffold for efficient CSF1R inhibition. nih.govntnu.no These studies highlight how subtle changes to the core structure and its substituents can dramatically alter biological activity, guiding the rational design of more effective and selective therapeutic agents.

Impact of 6-Methoxy Group on Biological Interactions

The presence and position of a methoxy group on the pyrrolopyridine scaffold can significantly influence the compound's pharmacological properties. While direct studies on the 6-methoxy group of 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine are limited, research on related heterocyclic structures provides valuable insights into its potential roles.

The methoxy group, an electron-donating substituent, can affect the electronic properties of the aromatic ring system, which in turn can modulate binding affinity to target proteins. juniperpublishers.com In studies on pyrrolo[3,4-c]pyridine derivatives, the nature of the alkoxy group was shown to be a determining factor for biological potency. For instance, a derivative with a methoxy group demonstrated higher analgesic activity compared to its ethoxy analogue, suggesting that the size and nature of the alkoxy substituent are crucial for the compound's effectiveness. nih.gov

Furthermore, in the context of 3,5-diaryl-2-aminopyridine inhibitors of ALK2, a 3,4,5-trimethoxyphenyl group was found to interact with a hydrophobic back pocket of the kinase. acs.org This interaction is facilitated by water-mediated hydrogen bonds with key amino acid residues. acs.org This suggests that the 6-methoxy group in the pyrrolo[3,2-b]pyridine scaffold could similarly engage in specific hydrophobic interactions or hydrogen bonding within a target's binding site, thereby enhancing binding affinity and selectivity. The substitution of a carbonyl group with a 5,6-dimethoxypyridin-3-yl ring in one series of pyrrolo[3,4-c]pyridine derivatives led to high affinity for PI3Kγ, further highlighting the importance of methoxy groups in directing kinase interactions. nih.gov

Table 1: Influence of Alkoxy Groups on Biological Activity in Pyrrolo[3,4-c]pyridine Derivatives

Compound Alkoxy Group Relative Analgesic Activity
Imide 30c Methoxy Higher
Imide 30e Ethoxy Lower

Data derived from studies on related pyrrolo[3,4-c]pyridine scaffolds. nih.gov

Role of 3-Amino Group in Target Binding and Specificity

The amino group, particularly when positioned on a heterocyclic ring, is a key pharmacophoric feature that often plays a pivotal role in establishing specific interactions with biological targets, most notably through hydrogen bonding. In many kinase inhibitors, an amino group acts as a hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.

For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides developed as Protein Kinase B (PKB) inhibitors, the amino group was crucial for activity. nih.gov Selectivity over the related PKA kinase was achieved by exploiting a single amino acid difference in the ATP binding site, and this selectivity was highly sensitive to the precise positioning of the amine group. nih.gov Similarly, in studies of 2-aminopyridine (B139424) ALK2 inhibitors, the primary amine group was shown to form a critical hydrogen bond interaction with the carbonyl of a histidine residue (H284) in the kinase hinge region. acs.org The loss of this interaction significantly altered binding. acs.org

Influence of Scaffold Isomerism on Biological Activity

Derivatives of various pyrrolopyridine isomers have been explored for a range of therapeutic applications:

Pyrrolo[3,2-c]pyridines have been investigated as potent FMS kinase inhibitors for potential anticancer and anti-inflammatory applications. nih.gov

Pyrrolo[2,3-b]pyridines (7-azaindoles) are a well-known scaffold for inhibitors of various kinases, including Protein Kinase B (PKB) and fibroblast growth factor receptor (FGFR). nih.govrsc.org The nitrogen at position 7 is crucial for hinge binding in many kinase inhibitors. mdpi.com

Pyrrolo[3,4-c]pyridines have shown a broad spectrum of activities, including antidiabetic, analgesic, and sedative effects. nih.govresearchgate.net

The 1H-pyrrolo[3,2-b]pyridine scaffold places the pyridine nitrogen at position 4. This unique arrangement, compared to its other isomers, dictates a specific spatial orientation of potential hydrogen bond donors and acceptors. For kinase inhibition, this positioning influences how the molecule docks into the ATP-binding site. For instance, the pyrazolo[3,4-b]pyridine core, which has a similar nitrogen arrangement, was found to confer intermediate potency and selectivity in PKB inhibitors when compared to pyrrolo[2,3-d]pyrimidine and 7-azaindole scaffolds. nih.gov This demonstrates that even subtle changes in the core scaffold (isomerism) can lead to significant differences in biological profiles, highlighting the importance of selecting the appropriate isomer during the drug design process.

Table 2: Biological Activities of Different Pyrrolopyridine Isomers

Scaffold Isomer Primary Biological Activities Investigated
Pyrrolo[3,2-c]pyridine FMS Kinase Inhibition, Anticancer
Pyrrolo[2,3-b]pyridine Kinase Inhibition (PKB, FGFR), Antiviral
Pyrrolo[3,4-c]pyridine Antidiabetic, Analgesic, Sedative

Rational Design Approaches for Modulating Biological Mechanisms

Rational drug design is essential for optimizing the biological activity of lead compounds like those based on the pyrrolo[3,2-b]pyridine scaffold. Several strategies can be employed to modulate their mechanisms of action, enhance potency, and improve selectivity.

One common approach is substituent modification . As discussed, modifying the groups at key positions can fine-tune interactions with the target. For instance, replacing a methoxy group with other alkoxy groups or introducing different substituents on phenyl rings can alter potency and selectivity. nih.gov The goal is to maximize favorable interactions with specific pockets within the target's binding site, such as the hydrophobic region targeted by the methoxy group, while minimizing off-target effects. acs.org

Scaffold hopping is another powerful technique. This involves replacing the central chemical scaffold with a different one that maintains the key pharmacophoric features. In the development of PKB inhibitors, researchers evaluated various hinge-binding fragments, including 7-azaindole (pyrrolo[2,3-b]pyridine), oxopurine, and pyrazolo[3,4-b]pyridine, as alternatives to the initial pyrrolo[2,3-d]pyrimidine core. nih.gov This approach can lead to compounds with improved properties, such as different selectivity profiles or better physicochemical characteristics.

Structure-based and configuration-constrained design utilizes knowledge of the target's three-dimensional structure to design inhibitors that fit optimally. For example, a configuration-constrained strategy was used to design 1H-pyrrolo[3,2-c]pyridine derivatives that mimic the bioactive conformation of known microtubule inhibitors. nih.gov By replacing a flexible bond with a rigid ring system, the entropy loss upon binding is reduced, which can lead to higher affinity. nih.gov Applying such a strategy to the this compound scaffold could lead to the development of highly potent and selective modulators of its biological targets.

Advanced Applications and Research Outlook for Pyrrolo 3,2 B Pyridine Scaffolds

Utility as Privileged Scaffolds in Chemical Biology

The pyrrolo[3,2-b]pyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. mdpi.comacs.org This designation is attributed to its ability to serve as a core structure for ligands that can bind to a variety of biological targets with high affinity and specificity. The arrangement of nitrogen atoms and the fused ring system provide a unique three-dimensional structure that can engage in multiple types of interactions with protein active sites, including hydrogen bonding and π-stacking.

Derivatives of the pyrrolopyridine scaffold have been extensively investigated for their therapeutic potential, particularly as kinase inhibitors. mdpi.com Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrrolopyridine framework has been successfully employed in the design of potent inhibitors for a range of kinases, including FMS kinase, which is involved in inflammatory diseases and certain cancers. nih.gov For instance, a series of diarylureas and amides incorporating the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant antiproliferative activity against human melanoma cell lines. nih.gov The introduction of substituents, such as the methoxy (B1213986) and amine groups in 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine, is a key strategy for fine-tuning the selectivity and potency of these inhibitors. The amine group can act as a crucial hydrogen bond donor or acceptor, while the methoxy group can influence solubility and metabolic stability, as well as engage in specific interactions within the ATP-binding pocket of kinases.

The versatility of the pyrrolopyridine scaffold extends beyond kinase inhibition. Derivatives have shown promise as antimicrobial agents and in the treatment of diseases of the nervous and immune systems. nih.gov The ability to readily modify the core structure allows for the generation of large libraries of compounds for high-throughput screening, facilitating the discovery of new bioactive molecules.

Pyrrolopyridine Derivative Biological Target/Activity Reference
Diarylureas and amides with pyrrolo[3,2-b]pyridine scaffoldAntiproliferative activity against human melanoma (A375) nih.gov
Pyrrolo[3,2-c]pyridine derivativesFMS kinase inhibitors for potential anticancer and anti-arthritic applications nih.gov
1H-pyrrolo[3,2-c]pyridine derivativesColchicine-binding site inhibitors with anticancer activity tandfonline.comnih.gov
1H-pyrrolo[2,3-b]pyridin-4-aminesCSF1R kinase inhibitors nih.gov
Pyrrolo[3,4-c]pyridine derivativesAnalgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities nih.gov

Applications in Materials Science and Optoelectronics (e.g., fluorophores, OLEDs)

The pyrrolo[3,2-b]pyridine scaffold is not only significant in the biological realm but also possesses intriguing photophysical properties that make it a valuable component in the development of advanced materials for optoelectronic applications. The extended π-conjugated system of the fused rings gives rise to fluorescence, and the properties of these materials can be systematically tuned through chemical modifications.

Research into 1,4-dihydropyrrolo[3,2-b]pyrroles has revealed their potential as fluorophores. rsc.org The position of substituents on the pyrrolopyrrole core has a profound impact on the absorption and emission characteristics. For example, a p-diethylaminophenyl group at the 5-position leads to a red-shifted absorption compared to substitution at the 6-position, a phenomenon attributed to a more efficient donor-π-acceptor structure that facilitates intramolecular charge transfer. rsc.org This class of compounds has demonstrated solvatochromic fluorescence, where the emission wavelength is dependent on the polarity of the solvent, making them potentially useful as environmental sensors. rsc.org

Furthermore, the development of ladder-type pyrrolo[3,2-b]pyrroles has led to materials with strong absorption and intense emission in the orange to deep-red region of the spectrum, with high fluorescence quantum yields. nih.govnsf.gov These properties are highly desirable for applications in organic light-emitting diodes (OLEDs). The introduction of boron into the pyrrolopyrrole framework has been shown to create ultrastable dyes with excellent photostability and rich electrochemistry. rsc.org The ability to create conjugated polymers based on the pyrrolo[3,2-b]pyrrole (B15495793) unit allows for the development of materials with tailorable optoelectronic properties for use in a variety of organic electronic devices. rsc.org The presence of the electron-donating amine and methoxy groups in this compound is expected to influence the electronic structure and thereby the photophysical properties, potentially leading to materials with unique fluorescent or charge-transport characteristics.

Pyrrolopyridine-based Material Key Optoelectronic Property Potential Application Reference
5-p-diethylaminophenyl substituted 1,4-dihydropyrrolo[3,2-b]pyrroleSolvatochromic fluorescenceEnvironmental sensors rsc.org
Doubly B/N-doped ladder-type pyrrolo[3,2-b]pyrrolesStrong absorption and deep-red emissionOLEDs nih.govnsf.gov
Pyrrolo[3,2-b]pyrrole-containing conjugated polymersTunable optoelectronic propertiesOrganic electronics rsc.org
Tetraarylpyrrolo[3,2-b]pyrrolesStrong solvatofluorochromismEnvironment-sensitive probes acs.orgnih.gov

Catalytic and Organocatalytic Applications of Pyrrolopyridine-Based Systems

The exploration of pyrrolopyridine scaffolds in the field of catalysis and organocatalysis is a more nascent area of research compared to their use in medicinal chemistry and materials science. The inherent properties of the pyrrolopyridine nucleus, such as the presence of nitrogen atoms which can act as Lewis bases or coordinating sites for metal catalysts, suggest a latent potential for these systems in catalytic applications.

While direct examples of this compound or its close derivatives acting as catalysts are not extensively documented, the broader class of nitrogen-containing heterocycles is fundamental to the design of ligands for transition metal catalysis and as organocatalysts themselves. The pyridine (B92270) moiety within the pyrrolopyridine structure is a well-established component of ligands in a vast number of catalytic transformations.

Recent research has demonstrated the use of a pyrrolo[2,3-b]pyridine derivative as a substrate in a mechanochemical nickel-catalyzed dechlorination-deuteration reaction, highlighting the chemical reactivity of the scaffold. acs.org Although not a catalytic application of the pyrrolopyridine itself, this indicates the stability and compatibility of the ring system under certain catalytic conditions. The future development of chiral pyrrolopyridine derivatives could open avenues for their use in asymmetric catalysis, a critical area in modern synthetic chemistry. The amine and methoxy substituents on this compound could potentially modulate the electronic properties of the ring system, influencing its ability to coordinate with metal centers or participate in organocatalytic cycles. Further research is warranted to fully explore the catalytic potential of this versatile scaffold.

Development of Chemical Probes for Biological Systems

The fluorescent properties of pyrrolopyridine derivatives make them excellent candidates for the development of chemical probes for visualizing and studying biological systems. A chemical probe is a small molecule that can be used to study biological processes in a selective manner. The ideal probe possesses high affinity and selectivity for its target, is cell-permeable, and has a measurable output, often fluorescence, upon binding or interaction.

Water-soluble pyrrolo[3,2-b]pyrrole dyes have been synthesized and shown to be effective for the fluorescence imaging of cells using both confocal and two-photon microscopy. researchgate.net The ability to function in aqueous environments is crucial for biological applications. The strong solvatofluorochromism observed in some tetraarylpyrrolo[3,2-b]pyrroles is a particularly valuable feature for a chemical probe, as it allows for the sensing of changes in the local environment, such as the polarity of a binding site within a protein. acs.orgnih.gov

The design of chemical probes often involves the conjugation of a fluorescent scaffold, such as a pyrrolopyridine, to a targeting moiety that directs the probe to a specific protein or cellular location. The amine group on this compound provides a convenient handle for such conjugation, allowing for the attachment of various biomolecules or targeting ligands. The intrinsic fluorescence of the pyrrolopyridine core, potentially modulated by the methoxy and amine substituents, would serve as the reporting element. The development of such probes could enable researchers to study the localization and dynamics of specific biological targets in living cells with high spatial and temporal resolution.

Future Directions in Synthetic Methodology Development

The continued exploration of the diverse applications of pyrrolopyridine scaffolds necessitates the development of efficient, robust, and versatile synthetic methodologies. While a number of synthetic routes to pyrrolopyridines exist, there are ongoing efforts to improve upon these methods to allow for greater structural diversity and ease of synthesis.

Multi-component reactions have emerged as a powerful tool for the rapid assembly of complex molecules like tetraarylpyrrolo[3,2-b]pyrroles from simple starting materials. acs.orgnih.gov These methods are highly convergent and allow for the generation of large libraries of compounds in a time-efficient manner. Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also central to the synthesis and functionalization of the pyrrolopyridine core, enabling the introduction of a wide range of substituents. nih.gov

However, the synthesis of specific isomers and substituted derivatives can present challenges. For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been shown to be complicated by issues of regioselectivity and the need for carefully chosen protecting groups. nih.gov The deprotection of certain protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, can lead to the formation of unexpected side products. nih.gov

Future research in this area will likely focus on the development of novel synthetic strategies that offer improved control over regioselectivity and are more tolerant of a wider range of functional groups. The development of late-stage functionalization techniques would be particularly valuable, as this would allow for the rapid diversification of complex pyrrolopyridine-based molecules at a late stage in the synthetic sequence. Optimized synthetic procedures will be crucial for advancing the study of compounds like this compound and unlocking their full potential. mdpi.com

Emerging Roles in Diverse Scientific Disciplines

The pyrrolo[3,2-b]pyridine scaffold and its derivatives are poised to play increasingly important roles across a wide array of scientific fields. The inherent versatility of this heterocyclic system, combined with the ability to fine-tune its properties through chemical synthesis, makes it a valuable platform for innovation.

In medicine, beyond the established applications in oncology and inflammatory diseases, there is potential for the development of pyrrolopyridine-based therapeutics for a host of other conditions. For example, derivatives of the related pyrrolo[3,4-c]pyridine isomer have been investigated for their analgesic and sedative properties, as well as for their potential in treating neurodegenerative diseases. nih.gov The antimicrobial properties of some pyrrolopyridines suggest that this scaffold could be a starting point for the development of new antibiotics to combat the growing threat of antimicrobial resistance. nih.govnih.gov

In materials science, the unique photophysical properties of pyrrolopyridine derivatives will continue to be exploited for the creation of novel fluorophores, sensors, and components for organic electronics. rsc.org The development of new conjugated polymers based on this scaffold could lead to advances in flexible electronics, photovoltaics, and bio-imaging. rsc.org

As our understanding of the structure-property relationships of these compounds deepens, we can expect to see the emergence of pyrrolopyridine-based molecules in yet unforeseen applications. The continued interplay between synthetic chemistry, computational modeling, and experimental testing will be crucial in unlocking the full potential of this remarkable heterocyclic scaffold.

Q & A

Q. What established synthetic routes are available for 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves multi-step heterocyclic assembly. For example, analogous compounds (e.g., pyrazolo-pyridines) are synthesized via:
  • Pd-catalyzed cross-coupling for introducing methoxy groups (e.g., Suzuki-Miyaura coupling using aryl boronic acids) .
  • Reductive amination or nucleophilic substitution for amine functionalization, requiring inert atmospheres and precise temperature control to minimize side reactions .
  • Critical parameters include solvent choice (e.g., dry acetonitrile for alkylation), catalyst loading (e.g., Pd(OAc)₂), and reaction time (e.g., reflux for 12–24 hours) .

Q. Which spectroscopic techniques are optimal for structural and purity characterization?

  • Methodological Answer:
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms substitution patterns. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines, C-O stretches at ~1250 cm⁻¹ for methoxy) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for MW 189.2) .

Q. What preliminary biological assays are recommended to evaluate bioactivity?

  • Methodological Answer:
  • In vitro enzyme inhibition assays : Screen against kinases (e.g., GSK-3β) using fluorescence-based ADP-Glo™ assays, with IC₅₀ calculations .
  • Cellular viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Binding affinity studies : Use surface plasmon resonance (SPR) to assess interactions with tau proteins or other neurodegenerative targets .

Advanced Research Questions

Q. How can computational modeling predict target binding affinities and guide derivative design?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate interactions with tau fibrils or kinase active sites. Key residues (e.g., Lys190 in GSK-3β) can be prioritized for hydrogen bonding .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS) to identify critical conformational changes .

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Methodological Answer:
  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24 vs. 48 hours) .
  • Metabolic stability testing : Use liver microsomes to evaluate compound degradation rates, which may explain variability in potency .
  • Transcriptomic profiling : Compare gene expression (RNA-seq) in responsive vs. non-responsive cell lines to identify resistance mechanisms .

Q. What electrocatalytic strategies enable sustainable synthesis of derivatives?

  • Methodological Answer:
  • Electrochemical C–N coupling : Utilize mediators (e.g., TEMPO) in a one-pot setup with pyridine derivatives and amines under ambient conditions (e.g., 0.1 M LiClO₄ in acetonitrile) .
  • Solvent optimization : Replace traditional solvents (e.g., DMF) with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency and reduce waste .
  • Flow chemistry : Integrate continuous electrochemical reactors to scale up synthesis while maintaining high Faradaic efficiency (>80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.